8-((Triisopropylsilyl)ethynyl)naphthalene-1,3-diol
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Overview
Description
8-((Triisopropylsilyl)ethynyl)naphthalene-1,3-diol is an organic compound that features a naphthalene core substituted with a triisopropylsilyl ethynyl group and two hydroxyl groups at positions 1 and 3.
Preparation Methods
The synthesis of 8-((Triisopropylsilyl)ethynyl)naphthalene-1,3-diol typically involves the following steps:
Starting Material: The synthesis begins with a naphthalene derivative, which is functionalized at specific positions.
Introduction of Triisopropylsilyl Ethynyl Group: This step involves the use of a triisopropylsilyl acetylene reagent under conditions that facilitate the formation of the ethynyl linkage. Common reagents include palladium catalysts and bases such as potassium carbonate.
Chemical Reactions Analysis
8-((Triisopropylsilyl)ethynyl)naphthalene-1,3-diol undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, often using reagents like sodium borohydride.
Substitution: The triisopropylsilyl group can be substituted with other functional groups through reactions with nucleophiles or electrophiles.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex structures.
Scientific Research Applications
8-((Triisopropylsilyl)ethynyl)naphthalene-1,3-diol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 8-((Triisopropylsilyl)ethynyl)naphthalene-1,3-diol involves its interaction with various molecular targets:
Molecular Targets: The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity.
Comparison with Similar Compounds
8-((Triisopropylsilyl)ethynyl)naphthalene-1,3-diol can be compared with other similar compounds:
7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalene-1,3-diol: This compound has a similar structure but includes a fluorine atom, which can alter its reactivity and applications.
2-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalene-1,3-diol: Another similar compound with a fluorine atom at a different position, affecting its chemical behavior.
1,4,5,8-Tetraethynylnaphthalene Derivatives: These compounds have multiple ethynyl groups, making them useful in different types of coupling reactions and materials applications.
Properties
Molecular Formula |
C21H28O2Si |
---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
8-[2-tri(propan-2-yl)silylethynyl]naphthalene-1,3-diol |
InChI |
InChI=1S/C21H28O2Si/c1-14(2)24(15(3)4,16(5)6)11-10-17-8-7-9-18-12-19(22)13-20(23)21(17)18/h7-9,12-16,22-23H,1-6H3 |
InChI Key |
VGWGJHUIVKIDCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CC1=CC=CC2=CC(=CC(=C21)O)O)(C(C)C)C(C)C |
Origin of Product |
United States |
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